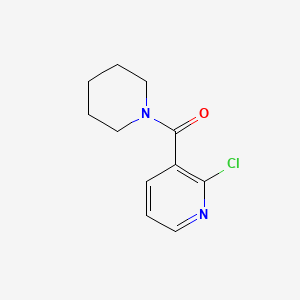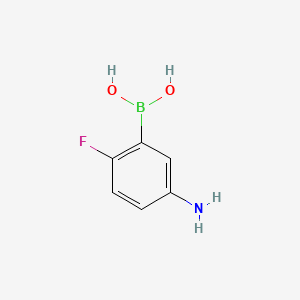
5-Amino-2-fluorophenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-fluorophenylboronic acid is a compound that is not directly mentioned in the provided papers, but its relevance can be inferred from the context of boronic acids and fluorinated aromatic compounds. Boronic acids are known for their utility in various chemical reactions, including the formation of boronate complexes with diols or carbohydrates, which is a key feature in the design of sensors and in Suzuki coupling reactions. The fluorine atom on the aromatic ring can significantly alter the electronic properties of the compound, potentially affecting its reactivity and interaction with other molecules.
Synthesis Analysis
The synthesis of compounds related to 5-amino-2-fluorophenylboronic acid can be complex, involving multiple steps and reagents. For instance, the synthesis of amino acid ester derivatives containing 5-fluorouracil as described in paper involves the use of EDC·HCl and HOBt as coupling agents, with the structures confirmed by NMR, MS, and IR. Similarly, the synthesis of fluorine-substituted α-amino phosphonic acids in paper involves fluoroacylation, ammonolysis, condensation with aromatic aldehydes, and acidic hydrolysis. These methods highlight the intricate procedures often required to synthesize fluorinated aromatic compounds and their derivatives.
Molecular Structure Analysis
The molecular structure of compounds similar to 5-amino-2-fluorophenylboronic acid is typically characterized using spectroscopic techniques such as NMR, MS, and IR, as indicated in papers and . These techniques provide detailed information about the molecular framework and the nature of substituents on the aromatic ring. The presence of a fluorine atom and an amino group on the phenyl ring would influence the electronic distribution and could affect the compound's reactivity and interaction with other molecules.
Chemical Reactions Analysis
Boronic acids are versatile in chemical reactions, often used in the formation of boronate complexes and in cross-coupling reactions. The papers provided do not directly discuss reactions involving 5-amino-2-fluorophenylboronic acid, but paper explores the fluorescence quenching kinetics and thermodynamics with phenylboronic acids, which could be relevant to the chemical behavior of similar compounds. The study of quenching kinetics and thermodynamics can provide insights into the reactivity and potential applications of boronic acid derivatives in sensor technology.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-amino-2-fluorophenylboronic acid would likely include its solubility in water and organic solvents, stability, melting point, and reactivity towards diols and amines. These properties are crucial for its practical applications in chemical synthesis and sensor development. Although the papers provided do not specifically address these properties for 5-amino-2-fluorophenylboronic acid, the synthesis and evaluation of related compounds, such as the antioxidant activity of fluorinated α-amino phosphonic acids in paper , suggest that the incorporation of fluorine can enhance certain chemical properties, such as biological activity.
Applications De Recherche Scientifique
Glucose Sensing and Diabetes Management
5-Amino-2-fluorophenylboronic acid has been applied in the development of advanced nanostructures for dynamic quantification of glucose levels, which is crucial in diabetes management. Specifically, assemblies of 5-amino-2-fluorophenylboronic acid modified silver nanoparticles (FPBA-AgNPs) have demonstrated effective, sensitive, and selective colorimetric sensing of glucose within a physiologically important concentration range (Cao et al., 2014).
Biochemical Sensing
A series of water-soluble 1-amino-naphthalenes and 2-amino-fluorenes, including derivatives of 5-amino-2-fluorophenylboronic acid, have been used for measuring fluorescence quenching with phenylboronic acids and amines. This research is significant in predicting boronic acid sensors suitable for use in physiological conditions, especially for saccharide-induced fluorescence revival (McGregor et al., 2011).
Fluorescent Amino Acids in Chemical Biology
The integration of fluorescent amino acids, like 5-amino-2-fluorophenylboronic acid, into peptide and protein scaffolds has been vital in tracking protein-protein interactions and imaging nanoscopic events with high spatial resolution. These fluorescent amino acids are essential for non-perturbative labeling of peptides and proteins in biological studies (Cheng et al., 2020).
Pharmaceutical Research
In pharmaceutical research, derivatives of 5-amino-2-fluorophenylboronic acid have been used in synthesizing new compounds with potential medical applications. For instance, various thiophene derivatives synthesized using arylboronic acids, including 5-amino-2-fluorophenylboronic acid, have shown promising properties in haemolytic, biofilm inhibition, and anti-thrombolytic activities, suggesting their potential in medicinal applications (Ikram et al., 2015).
Noninvasive Glucose Monitoring
5-Amino-2-fluorophenylboronic acid has been utilized in creating photonic crystal glucose-sensing materials for noninvasive monitoring of glucose in tear fluid. This innovation is particularly relevant for diabetes management, as it provides an alternative to traditional invasive blood glucose monitoring methods (Alexeev et al., 2004).
Safety And Hazards
5-Amino-2-fluorophenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Orientations Futures
Propriétés
IUPAC Name |
(5-amino-2-fluorophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,10-11H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZMVORRMKESPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)N)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405526 |
Source


|
| Record name | 5-AMINO-2-FLUOROPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-fluorophenylboronic acid | |
CAS RN |
873566-74-6 |
Source


|
| Record name | 5-AMINO-2-FLUOROPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

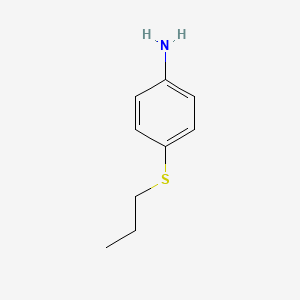

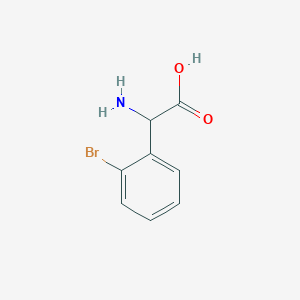
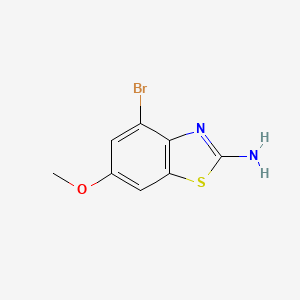
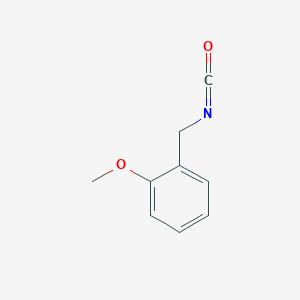
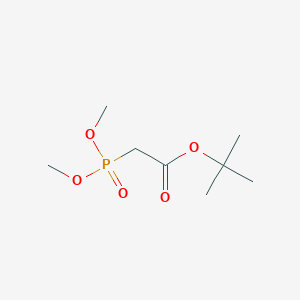
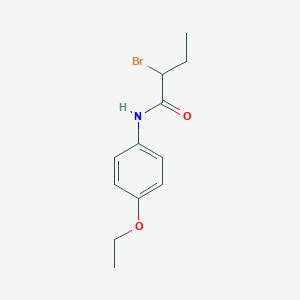
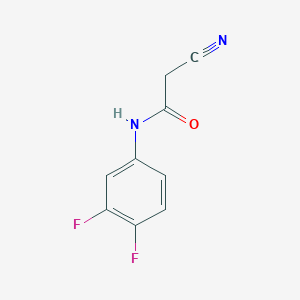
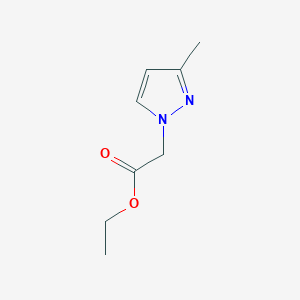
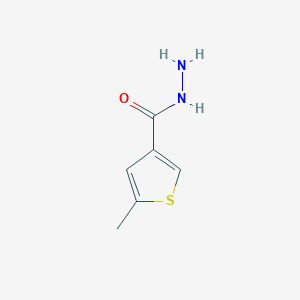
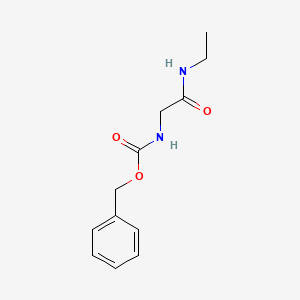
![3-Azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1275089.png)
